molecular formula C18H17ClN4O B2642517 N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866864-51-9

N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2642517
CAS No.: 866864-51-9
M. Wt: 340.81
InChI Key: PNZLTTJLTYDDEO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O and its molecular weight is 340.81. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Compound Overview

  • Molecular Formula : C18H17ClN4O
  • Molecular Weight : 340.81 g/mol
  • Chemical Structure : The compound features a 1,2,3-triazole ring and a carboxamide functional group, with chloro and methyl substituents on the phenyl rings, which may influence its biological properties .

Anticancer Activity

Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In studies involving HCT116 cells, it demonstrated an IC50 value of 0.43 µM, indicating potent anticancer activity compared to other known compounds .
  • Cell Cycle Arrest : The compound can cause G0/G1 phase arrest in cancer cells, leading to reduced cell migration and increased apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial membrane potential disruption .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Inhibition of Pathogens : It has shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Studies have reported significant inhibition rates comparable to standard antibiotics .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring through azide-alkyne cycloaddition reactions. The resulting compounds are then evaluated for their biological activities through various assays.

Comparative Analysis

A comparative analysis of similar triazole derivatives highlights the unique biological profile of this compound:

Compound NameStructural FeaturesUnique AspectsAnticancer IC50
N-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamideChlorophenyl groupLacks additional methyl substituentsNot specified
N-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamideDifferent phenyl substitutionLacks chlorine substitutionNot specified
This compoundUnique substitution patternPotential for high bioactivity0.43 µM

Mechanistic Insights

The biological activity of this compound is believed to involve:

  • Inhibition of Key Signaling Pathways : The compound may inhibit pathways like NF-kB by preventing p65 phosphorylation and increasing IkBα levels. This results in reduced inflammatory responses and enhanced apoptotic signaling in cancer cells .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-11-5-4-6-15(9-11)23-13(3)17(21-22-23)18(24)20-16-10-14(19)8-7-12(16)2/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZLTTJLTYDDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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